N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that features a dichlorophenyl group, a furan ring, and a methylsulfonyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and furan-2-ylmethyl intermediates, followed by their coupling with alaninamide under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dichlorophenyl group can be reduced to form chlorophenyl derivatives.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include furanones, chlorophenyl derivatives, and substituted sulfonyl compounds.
Scientific Research Applications
N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring and methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(2,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(ethylsulfonyl)alaninamide
Uniqueness
N~2~-(2,5-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16Cl2N2O4S |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H16Cl2N2O4S/c1-10(15(20)18-9-12-4-3-7-23-12)19(24(2,21)22)14-8-11(16)5-6-13(14)17/h3-8,10H,9H2,1-2H3,(H,18,20) |
InChI Key |
WXQQMLIPIVCHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.